1,6-dimethylchrysene

描述

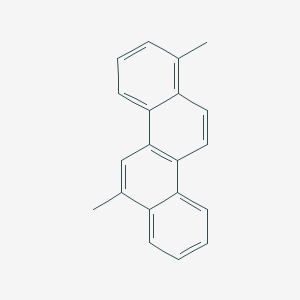

1,6-dimethylchrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16. It consists of four fused benzene rings with two methyl groups attached at the 1 and 6 positions. This compound is a derivative of chrysene, which is a naturally occurring PAH found in coal tar and other fossil fuels .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1,6-dimethylchrysene typically involves the alkylation of chrysene. One common method is the Friedel-Crafts alkylation, where chrysene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from coal tar, where it is present in small quantities. The coal tar is subjected to fractional distillation, and the fraction containing chrysene derivatives is further purified using chromatographic techniques .

化学反应分析

Photocyclization Reactions

Photocyclization of hexatriene precursors provides a synthetic route to methyl-substituted chrysenes. For example:

-

1,6-Dimethyl-1,6-diphenylhexa-1,3,5-triene undergoes photocyclization in benzene (with iodine or air) to form 6,12-dimethylchrysene .

-

3-Methyl-1,6-diphenylhexatriene cyclizes under similar conditions to yield chrysene via methyl group elimination .

This suggests that methyl substituents on precursor trienes influence regioselectivity and stability during cyclization.

Reactivity at Bay Regions

Methyl groups in sterically hindered "bay regions" (e.g., positions adjacent to fused aromatic rings) significantly alter reactivity:

-

Anti-benz[a]anthracene 3,4-dihydrodiol 1,2-epoxides with bay-region methyl groups exhibit enhanced electrophilic activity, leading to DNA adduct formation via covalent binding at guanine residues .

-

Methyl substitution in such regions stabilizes carbocation intermediates during epoxide ring-opening, increasing mutagenic potential .

While direct data on 1,6-dimethylchrysene is unavailable, analogous behavior is expected if methyl groups occupy similar steric environments.

Oxidation and Metabolic Pathways

Methylated PAHs often undergo enzymatic oxidation to dihydrodiols and epoxides. Key findings include:

| Reaction Type | Example Product | Biological Impact |

|---|---|---|

| Epoxidation | Dihydrodiol epoxides | DNA alkylation and carcinogenicity |

| Hydroxylation | Phenolic derivatives | Detoxification or activation |

These pathways are critical for understanding the environmental and toxicological profiles of methylated chrysenes.

Comparative Stability of Methyl Substituents

Methyl groups in certain positions are prone to elimination during reactions:

-

3-Methyl-1,6-diphenylhexatriene loses its methyl group during cyclization to form unsubstituted chrysene .

-

In contrast, 1,6-dimethyl-1,6-diphenylhexatriene retains methyl groups, yielding 6,12-dimethylchrysene .

This highlights the role of substitution patterns in determining reaction outcomes.

Synthetic Limitations and Challenges

-

Regioselectivity Issues : Competing pathways in photocyclization (e.g., formation of triphenylbenzene from 1,3,6-triphenylhexatriene) complicate synthesis .

-

Isomerization Risks : Double-bond migration during Wittig reactions can lead to unexpected byproducts .

Key Data Table: Documented Reactions Involving Methyl-Substituted Chrysenes

科学研究应用

Carcinogenicity

1,6-Dimethylchrysene is part of a broader group of methylchrysenes that have been studied for their carcinogenic potential. Research indicates that:

- Comparative Tumorigenicity : Studies have shown that 6-methylchrysene exhibits weaker tumor initiation activity compared to its isomer, 5-methylchrysene. The formation of DNA adducts in mouse skin was significantly lower for 6-methylchrysene, suggesting its reduced carcinogenic potential .

- Mechanism of Action : The metabolic activation pathways of these compounds reveal that while both can form similar dihydrodiol metabolites, the subsequent conversion to reactive epoxides differs significantly in efficiency and biological activity .

Environmental Impact

This compound, like other PAHs, can be found in environmental samples due to its presence in fossil fuels and combustion byproducts. Its monitoring is crucial due to potential health risks associated with exposure.

- Detection Methods : Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to quantify PAH levels in environmental matrices. Reference materials for calibration are essential for accurate measurement .

Organic Synthesis

The synthesis of this compound can be achieved through various organic reactions:

- Photochemical Synthesis : Photochemical cyclization methods have been developed for the regioselective production of methylchrysenes. These methods utilize stilbenoids as precursors under specific conditions to yield high-purity products .

- Oxidative Transformations : Methylchrysenes can be oxidized to corresponding carboxylic acids using reagents like potassium permanganate (KMnO), which may serve as intermediates in further synthetic applications .

Case Study 1: Carcinogenicity Assessment

A study comparing the carcinogenic effects of various methylchrysenes demonstrated that while 5-methylchrysene was a potent tumor initiator, this compound exhibited significantly lower activity. This was attributed to structural differences affecting metabolic activation pathways and subsequent DNA damage .

Case Study 2: Environmental Monitoring

In a study assessing PAH contamination in urban environments, the presence of this compound was detected alongside other methylchrysenes. The study highlighted the necessity for continuous monitoring due to the compound's potential health risks and its persistence in the environment .

作用机制

The mechanism of action of 1,6-dimethylchrysene involves its interaction with cellular components. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and proteins, disrupting normal cellular functions .

相似化合物的比较

Chrysene: The parent compound with no methyl groups.

1-Methylchrysene: A derivative with a single methyl group at the 1 position.

5,6-Dimethylchrysene: A derivative with methyl groups at the 5 and 6 positions

Uniqueness: 1,6-dimethylchrysene is unique due to its specific substitution pattern, which affects its chemical reactivity and biological activity. The presence of methyl groups at the 1 and 6 positions can influence its interaction with enzymes and other cellular components, making it distinct from other chrysene derivatives .

生物活性

1,6-Dimethylchrysene (1,6-DMC) is a polycyclic aromatic hydrocarbon (PAH) known for its potential carcinogenic properties. This compound has been the subject of various studies aimed at understanding its biological activity, particularly in relation to its interaction with cellular mechanisms and its role in cancer development.

Chemical Structure and Properties

This compound is a methyl-substituted derivative of chrysene, characterized by two methyl groups located at the 1 and 6 positions of the chrysene backbone. Its structural formula can be represented as follows:

The biological activity of 1,6-DMC is primarily attributed to its ability to form DNA adducts. These adducts result from the interaction of 1,6-DMC with cellular macromolecules, leading to mutations and initiating carcinogenesis. The compound is metabolized into reactive intermediates that bind to DNA, thereby disrupting normal cellular functions and promoting tumorigenesis .

Case Studies

- In Vivo Studies : Research has shown that exposure to 1,6-DMC can lead to the development of tumors in laboratory animals. For instance, studies involving Fischer 344 rats demonstrated that administration of 1,6-DMC resulted in a significant incidence of lung tumors .

- DNA Adduct Formation : The formation of DNA adducts has been quantified in various studies. For example, Bruce D. Hilton's research highlighted the characterization of DNA adducts formed from dihydrodiol epoxides of 5,6-dimethylchrysene using spectroscopic methods, indicating a direct link between exposure and genetic alterations .

Cytotoxicity and Genotoxicity

The cytotoxic effects of 1,6-DMC have been evaluated through various assays:

- Unscheduled DNA Synthesis (UDS) : Studies indicated that 1,6-DMC induces UDS in cultured human cells at concentrations ranging from to , suggesting its potential as a genotoxic agent .

- Cell Viability Assays : In vitro testing on different cancer cell lines revealed that 1,6-DMC exhibits significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation at low concentrations.

Comparative Analysis with Other PAHs

The biological activity of 1,6-DMC can be compared with other well-known PAHs such as benzo[a]pyrene (BaP). A study comparing the AhR-mediated toxic potencies of chrysene homologues indicated that methyl-substituted chrysenes like 1,6-DMC exhibit toxic potencies comparable to BaP .

| Compound | EC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | DNA adduct formation | |

| Benzo[a]pyrene | AhR activation and DNA binding | |

| 2-Methylchrysene | AhR activation |

属性

IUPAC Name |

1,6-dimethylchrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16/c1-13-6-5-9-18-16(13)10-11-19-17-8-4-3-7-15(17)14(2)12-20(18)19/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEOIWPUGZKNOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C2=CC=C1)C=C(C4=CC=CC=C34)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20151684 | |

| Record name | Chrysene, 1,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117022-39-6 | |

| Record name | Chrysene, 1,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117022396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysene, 1,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。